![molecular formula C16H23N3O8 B2910276 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate CAS No. 1351597-84-6](/img/structure/B2910276.png)
4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate
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Overview
Description
4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate, also known as FE-PEP, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate exerts its effects by targeting specific signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as JAK2 and STAT3, which are involved in cell proliferation and survival. Additionally, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has been shown to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in inflammation and immune response.
Biochemical and Physiological Effects
4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has several advantages for lab experiments, including its high purity and stability, as well as its ability to target specific signaling pathways. However, one limitation of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate is its relatively high cost compared to other small molecule inhibitors. Additionally, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate may have off-target effects that need to be carefully considered in experimental design.
Future Directions
There are several future directions for research on 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate. One area of interest is its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, further studies are needed to investigate the safety and efficacy of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate in preclinical and clinical trials. Finally, research on the pharmacokinetics and pharmacodynamics of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate may help to optimize its dosing and administration for therapeutic use.
In conclusion, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate is a small molecule inhibitor that has potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied. Further research is needed to fully understand the therapeutic potential of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate and optimize its use in clinical settings.
Synthesis Methods
The synthesis of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate involves the reaction of furan-2-carbaldehyde with ethyl acetoacetate, followed by the addition of piperazine and methoxyethylamine. The resulting compound is then treated with oxalic acid to form the oxalate salt of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate. This synthesis method has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
4-[2-(furan-2-yl)-2-oxoethyl]-N-(2-methoxyethyl)piperazine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4.C2H2O4/c1-20-10-4-15-14(19)17-7-5-16(6-8-17)11-12(18)13-3-2-9-21-13;3-1(4)2(5)6/h2-3,9H,4-8,10-11H2,1H3,(H,15,19);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLYGLAFTLBGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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